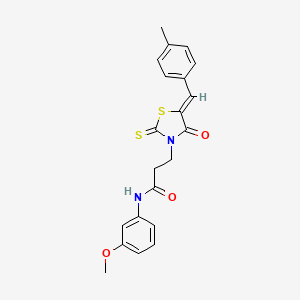

(Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

説明

This compound belongs to the thiazolidinone family, a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structure features a thioxothiazolidinone core (4-oxo-2-thioxo), a 4-methylbenzylidene substituent at position 5 of the thiazolidinone ring, and a propanamide linker connected to a 3-methoxyphenyl group. The (Z)-stereochemistry of the benzylidene moiety is critical for conformational stability and target binding .

Key structural attributes influencing its physicochemical and biological behavior include:

- 4-Methylbenzylidene: A hydrophobic substituent that may facilitate π-π stacking interactions with biological targets.

- Thioxothiazolidinone core: The thioxo (C=S) group increases electron density and hydrogen-bonding capacity compared to oxo (C=O) derivatives.

特性

IUPAC Name |

N-(3-methoxyphenyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-14-6-8-15(9-7-14)12-18-20(25)23(21(27)28-18)11-10-19(24)22-16-4-3-5-17(13-16)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEVVNMYXTYQNX-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

Benzylidene Formation: The benzylidene group is introduced by the condensation of the thiazolidinone core with an appropriate aldehyde, such as 4-methylbenzaldehyde, in the presence of a base like sodium hydroxide.

Amide Formation: The final step involves the coupling of the benzylidene-thiazolidinone intermediate with 3-methoxyphenylpropanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.

化学反応の分析

Thiazolidinone Core Reactivity

The 2-thioxo-4-oxothiazolidin-3-yl group is a key reactive site, enabling nucleophilic and redox transformations.

Thione Group (C=S) Reactions

Benzylidene Group (C=CH-Ar) Reactivity

The (Z)-configured 4-methylbenzylidene moiety at C-5 participates in stereospecific and conjugation-driven reactions.

Stereochemical and Conjugation Effects

Amide Group (Propanamide Side Chain) Reactivity

The tertiary amide linkage exhibits moderate hydrolytic stability but can undergo cleavage under extreme conditions.

Hydrolysis and Reduction

| Reaction Type | Conditions/Reagents | Product | Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | 3-(5-(4-methylbenzylidene)... carboxylic acid + 3-methoxyaniline | Yield dependent on reaction time |

| Basic Hydrolysis | NaOH (10%), Δ | Sodium carboxylate + amine | Slower than ester hydrolysis |

| Reduction | LiAlH₄ | Secondary amine derivative | Requires anhydrous conditions |

Aromatic Ring Modifications

The 3-methoxyphenyl group undergoes directed electrophilic substitutions.

Electrophilic Aromatic Substitution

Propanamide Chain Functionalization

The aliphatic chain can participate in cyclization or substitution reactions.

Intramolecular Cyclization

Stability Under Environmental Conditions

Key Research Findings from Analogous Systems

-

Thiazolidinone Alkylation : Substitution at N-3 with carboxymethyl groups enhanced cytotoxicity in K562 leukemia cells (IC₅₀ = 11.10 µg/mL) .

-

Benzylidene Modifications : Introduction of electron-withdrawing groups at C-5 improved selectivity against MCF-7 breast cancer cells (82.5% inhibition at 100 µg/mL) .

-

Amide Hydrolysis : Acidic cleavage of propanamide derivatives generated bioactive carboxylic acids with improved solubility.

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl isothiocyanate with various amines and aldehydes under controlled conditions. The resulting structure features a thiazolidinone ring, which is crucial for its biological activity. The crystal structure has been characterized as monoclinic, with specific dimensions and symmetry properties that influence its reactivity and interaction with biological targets .

Biological Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

1. Antimicrobial Activity

Research indicates that derivatives of thiazolidinone compounds, including the target compound, show significant antimicrobial properties. For instance, studies have demonstrated that related compounds exhibit higher antimicrobial activity against various bacterial strains compared to traditional antibiotics. The presence of electron-donating groups like methoxy enhances this activity by increasing the lipophilicity and bioavailability of the compounds .

2. Anticancer Properties

The compound has shown promise in anticancer research, particularly against breast cancer cell lines (MCF-7). In vitro studies have reported IC50 values indicating effective cytotoxicity against these cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .

3. Anti-inflammatory Effects

Compounds similar to (Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide have been investigated for their anti-inflammatory properties. These compounds may serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially offering fewer side effects while maintaining efficacy .

Case Studies

Several studies have documented the efficacy of this compound in different applications:

Case Study 1: Antimicrobial Efficacy

A series of thiazolidinone derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl ring significantly influenced antimicrobial potency, with certain substitutions leading to enhanced activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a study on MCF-7 cells, the compound demonstrated significant cytotoxic effects with an IC50 value lower than many existing chemotherapeutics. The study highlighted the importance of structural modifications in enhancing anticancer activity, paving the way for further development of analogs with improved efficacy .

作用機序

The mechanism of action of (Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer.

類似化合物との比較

(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS: 304674-59-7)

Structural Differences :

- Substituent : 3-Hydroxyphenyl instead of 3-methoxyphenyl.

- Impact: The hydroxyl group reduces lipophilicity (LogP = 3.15 vs. Lower pKa (~9.53) compared to methoxy derivatives, affecting ionization at physiological pH.

Physicochemical Properties :

| Property | Target Compound (3-Methoxy) | 3-Hydroxy Analog (CAS 304674-59-7) |

|---|---|---|

| Molecular Formula | C21H20N2O3S2 | C20H18N2O3S2 |

| Molecular Weight (g/mol) | 412.5 (estimated) | 398.5 |

| Density (g/cm³) | ~1.43 (predicted) | 1.43 ± 0.1 |

| Predicted pKa | ~9.8 (methoxy) | 9.53 ± 0.10 |

(Z)-N-(5-(2-Chlorobenzyl)thiazol-2-yl)-3-(5-(4-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS: 300830-37-9)

Structural Differences :

- Substituents : Dual chloro groups (2-chlorobenzyl on thiazole and 4-chlorobenzylidene).

- Higher molecular weight (534.5 g/mol) and density (1.54 g/cm³) due to halogenation .

Physicochemical Properties :

| Property | Target Compound (3-Methoxy) | 4-Chloro Analog (CAS 300830-37-9) |

|---|---|---|

| Molecular Formula | C21H20N2O3S2 | C23H17Cl2N3O2S3 |

| Molecular Weight (g/mol) | 412.5 (estimated) | 534.5 |

| Density (g/cm³) | ~1.43 (predicted) | 1.54 ± 0.1 |

| Predicted pKa | ~9.8 | 8.88 ± 0.50 |

(Z)-3-(4-Oxo-5-(Thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-phenylpropanamide (CAS: 314751-71-8)

Structural Differences :

Physicochemical Properties :

| Property | Target Compound (3-Methoxy) | Thiophene Analog (CAS 314751-71-8) |

|---|---|---|

| Molecular Formula | C21H20N2O3S2 | C17H15N3O2S3 |

| Molecular Weight (g/mol) | 412.5 (estimated) | 405.5 |

| Density (g/cm³) | ~1.43 (predicted) | Not reported |

Comparison with Oxazolone and Triazole Derivatives

- Oxazolones: Exhibit a five-membered ring with one oxygen and one nitrogen atom, differing from the thiazolidinone’s sulfur and nitrogen. This alters ring strain and hydrogen-bonding capacity .

生物活性

The compound (Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative known for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data in tables for clarity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazolidinone ring, a methoxyphenyl group, and a benzylidene moiety. Its molecular formula is , indicating the presence of nitrogen and sulfur, which are often associated with significant biological activity.

Anticancer Activity

Research has shown that thiazolidinone derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines, revealing that:

- Compound A : IC50 = 14.60 µg/mL against K562 cells.

- Compound B : IC50 = 11.10 µg/mL against MCF-7 cells.

These results indicate that modifications to the thiazolidinone core can enhance anticancer activity, suggesting potential for further development in drug design .

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. The compound's structural features contribute to its ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (Z)-N-(3-methoxyphenyl)-... | P. aeruginosa | 8 µg/mL |

These findings suggest that the compound may possess significant antimicrobial properties, warranting further investigation into its mechanism of action.

The biological activity of thiazolidinones is often attributed to their ability to interfere with cellular processes such as apoptosis and cell cycle regulation. The specific mechanism for this compound may involve:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : Blocking key enzymes involved in cell proliferation.

Research Findings

A study indicated that similar thiazolidinone derivatives inhibited the activity of certain kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide?

- Methodological Answer : The compound is synthesized via condensation reactions involving thioxothiazolidinone cores and substituted benzylidene moieties. For example, analogous thioxothiazolidinone derivatives are prepared by reacting 4-oxo-2-thioxothiazolidin-3-yl precursors with aromatic aldehydes under acidic or basic conditions, followed by coupling with propanamide derivatives. Yields can vary (48–68%) depending on reaction optimization, such as solvent choice (DMSO, 1,4-dioxane) and coupling agents (HBTU, DCC) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹, and C=N at ~1600 cm⁻¹) .

- 1H/13C NMR : Confirms substituent positions and stereochemistry. For example, aromatic protons (δ 8.39 ppm in DMSO-d6) and methylene protons in the benzylidene group (δ 5.5–6.5 ppm) are diagnostic .

- Melting Point (Mp) : Used to assess purity (e.g., Mp ranges of 122–242°C for related compounds) .

Q. What are the key structural features influencing its reactivity and stability?

- Methodological Answer : The Z-configuration of the benzylidene group, the electron-withdrawing 4-oxo-2-thioxothiazolidin ring, and the 3-methoxyphenyl substituent dictate reactivity. Stability is influenced by steric hindrance from the 4-methylbenzylidene group and potential hydrolysis of the thioxo moiety under basic conditions .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .

- Catalysis : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts improve condensation efficiency .

- Temperature Control : Stepwise heating (e.g., 60–80°C) minimizes side reactions .

- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane isolates the Z-isomer .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., NOE correlations between benzylidene and methoxyphenyl groups) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and coupling constants, cross-validated with experimental data .

- X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing effects .

Q. What methodologies are used to evaluate its bioactivity (e.g., anticancer, antimicrobial)?

- Methodological Answer :

- In Vitro Assays :

- MTT Assay : Measures cytotoxicity against cancer cell lines (IC50 values) .

- Antimicrobial Testing : Disk diffusion/Kirby-Bauer methods against bacterial/fungal strains .

- Mechanistic Studies :

- Molecular Docking : Predicts binding to targets like EGFR or DNA gyrase using AutoDock Vina .

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) assess oxidative stress induction .

Q. How can stereochemical purity (Z/E isomerism) be ensured during synthesis?

- Methodological Answer :

- Reaction Monitoring : TLC or HPLC tracks isomer formation.

- Steric Control : Bulky substituents (e.g., 4-methylbenzylidene) favor the Z-isomer via kinetic control .

- Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. What strategies mitigate stability issues during storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。